

A Technical Guide to Hydroxy-PEG11-Boc Derivatives for Researchers

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Compound of Interest

Compound Name: Hydroxy-PEG11-Boc

Cat. No.: B8106556

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This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the utilization of "**Hydroxy-PEG11-Boc**" PEG linkers. The term "**Hydroxy-PEG11-Boc**" can refer to two distinct heterobifunctional polyethylene glycol (PEG) derivatives, each with unique reactive functionalities that are critical for applications in bioconjugation, drug delivery, and proteomics. This guide elucidates the chemical and physical properties of both molecules, provides insights into their applications, and outlines general experimental considerations.

Disambiguation of "Hydroxy-PEG11-Boc"

It is crucial to distinguish between two common PEG linkers that fall under the general description of "**Hydroxy-PEG11-Boc**":

- N-Boc-PEG11-alcohol: A PEG linker featuring a Boc-protected amine at one terminus and a hydroxyl group at the other.
- Hydroxy-PEG11-t-butyl ester: A PEG linker containing a hydroxyl group at one end and a carboxylic acid protected as a t-butyl ester at the other.

The selection of the appropriate linker is contingent on the desired conjugation strategy.

Core Data Presentation

The fundamental properties of these two linkers are summarized in the table below for straightforward comparison.

Property	N-Boc-PEG11-alcohol	Hydroxy-PEG11-t-butyl ester
Synonyms	t-Boc-N-Amido-PEG11-alcohol	HO-PEG11-t-butyl ester
CAS Number	1556847-53-0[1][2]	1186025-29-5[3]
Molecular Formula	C ₂₇ H ₅₅ NO ₁₃ [1][2]	C ₂₉ H ₅₈ O ₁₄
Molecular Weight	601.7 g/mol	630.8 g/mol
Functional Groups	-OH, -NH(Boc)	-OH, -COO(t-Bu)
Solubility	Water, DMSO, DCM, DMF	Water, DMSO, DCM, DMF
Storage Conditions	-20°C	-20°C

Experimental Protocols and Considerations

3.1. N-Boc-PEG11-alcohol

This linker is ideal for scenarios requiring the introduction of a primary amine for subsequent conjugation.

Experimental Workflow:

- **Derivatization of the Hydroxyl Group (Optional):** The terminal hydroxyl group can be activated or converted to other functional groups if needed.
- **Deprotection of the Boc Group:** The Boc protecting group is labile under mildly acidic conditions. A common procedure involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This exposes the primary amine.
- **Conjugation via the Amine:** The newly exposed amine can then be reacted with various electrophiles, such as NHS esters, isothiocyanates, or aldehydes, to form stable covalent bonds with the target molecule.

3.2. Hydroxy-PEG11-t-butyl ester

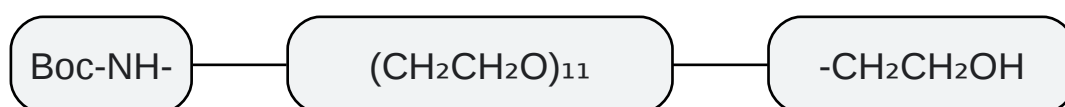
This linker is employed when a carboxylic acid functionality is desired for conjugation, for instance, in amide bond formation with a primary amine on a biomolecule.

Experimental Workflow:

- **Derivatization of the Hydroxyl Group (Optional):** Similar to N-Boc-PEG11-alcohol, the hydroxyl group can be functionalized prior to deprotection of the ester.
- **Deprotection of the t-Butyl Ester:** The t-butyl ester is also removed under acidic conditions, typically with TFA, to yield a free carboxylic acid.
- **Activation of the Carboxylic Acid and Conjugation:** The resulting carboxylic acid can be activated, for example, using carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form an active ester. This intermediate readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide linkage.

Visualization of Structures and Workflows

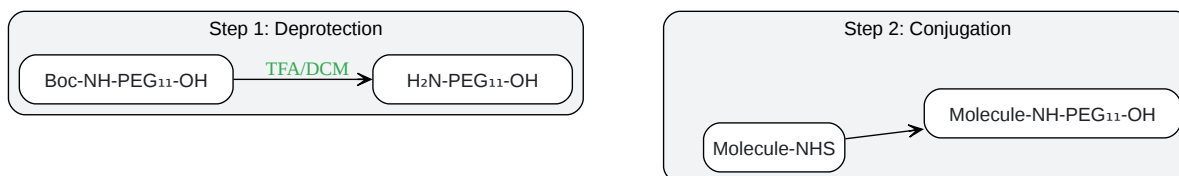
Diagram 1: General Structure of N-Boc-PEG11-alcohol



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Caption: Structure of N-Boc-PEG11-alcohol.

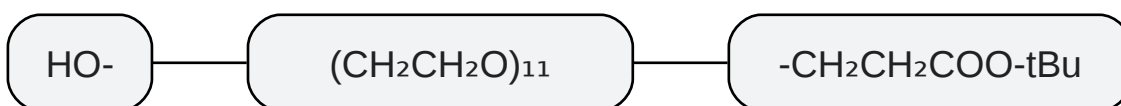
Diagram 2: Conjugation Workflow using N-Boc-PEG11-alcohol



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Caption: Deprotection and conjugation workflow.

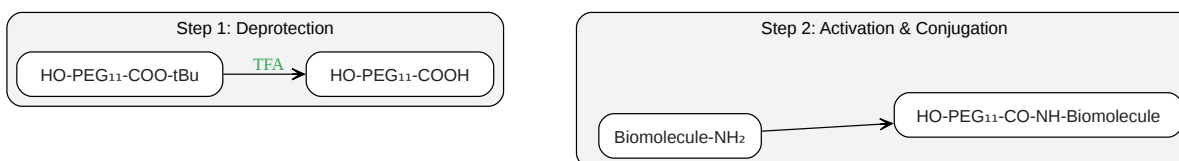
Diagram 3: General Structure of Hydroxy-PEG11-t-butyl ester



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Caption: Structure of Hydroxy-PEG11-t-butyl ester.

Diagram 4: Conjugation Workflow using Hydroxy-PEG11-t-butyl ester



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Caption: Deprotection and conjugation workflow.

Applications in Research and Drug Development

Both linkers are instrumental in modern biomedical research. The hydrophilic PEG spacer enhances the solubility and in vivo stability of conjugated molecules.

- **Drug Delivery:** These linkers are used to attach drugs to targeting ligands or to nanoparticles, improving their pharmacokinetic profiles.
- **PROTACs:** In the development of Proteolysis Targeting Chimeras (PROTACs), these PEG linkers serve as the spacer between the target protein binder and the E3 ligase ligand.
- **Bioconjugation:** They are widely used to PEGylate proteins and peptides, reducing immunogenicity and increasing circulation half-life.
- **Surface Modification:** The functional groups can be used to attach these linkers to surfaces, imparting biocompatibility and reducing non-specific binding.

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- 2. glycomindsynth.com [glycomindsynth.com]
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